![molecular formula C16H27NO B1249941 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine CAS No. 117137-69-6](/img/structure/B1249941.png)
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
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Overview
Description
2, 4-Dodecadienoic acid pyrrolidide, also known as 1-(2, 4-dodecadienoyl)pyrrolidine, belongs to the class of organic compounds known as n-acylpyrrolidines. These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 2, 4-Dodecadienoic acid pyrrolidide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dodecadienoic acid pyrrolidide is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dodecadienoic acid pyrrolidide can be found in herbs and spices and pepper (spice). This makes 2, 4-dodecadienoic acid pyrrolidide a potential biomarker for the consumption of these food products.
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine is a N-acylpyrrolidine. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Analogs
- A study by Ishida & Mukaiyama (1978) presents the synthesis of Variotin and its analogs, including compounds derived from (2E,4E,6E)-8-hydroxy-2,4,6-dodecatrienoic acids. These syntheses are significant for creating analogs of natural products for further research.
Pyrrolidines in Medicine and Industry
- Research by Żmigrodzka et al. (2022) highlights the importance of pyrrolidines, which are structurally related to 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine, in medicine and industry. They can be used in pharmaceuticals and as dyes or agrochemical substances.
Structural Analogues in Pharmaceutical Development
- A study by Hosseini et al. (2006) focuses on the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are structurally related to the compound . These are used in developing pharmaceuticals due to their biological activity.
Electronic and Conductive Properties
- Research by Sotzing et al. (1996) explores pyrrole derivatives for their low oxidation potentials and stability in conducting forms. This has implications in electronic applications, hinting at potential uses for similar compounds like 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine.
Pyrrolidine Derivatives with Biological Effects
- A study by Mulholland et al. (1972) discusses the synthesis and derivatives of pyrrolidine-2,4-dione, a compound structurally related to 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine. These derivatives show biological activity and have potential pharmaceutical applications.
Polypyrroles in Material Science
- A study by Yamanoi et al. (2015) shows the potential of polypyrroles in material science due to their unique electronic structures and stability, which could be relevant for compounds like 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine.
Pyrrolidines in Chemical Synthesis
- Research by Jones et al. (1990) focuses on the acylation of pyrrolidine-2,4-diones. This study contributes to the understanding of the synthesis of pyrrolidine derivatives, which may have implications for the compound .
Pyrrolidine Derivatives in Bioactive Research
- The work of Sorokina et al. (2007) highlights the synthesis of pyrrolidine derivatives, showing their potential in bioactive research due to their anticonvulsant activity.
properties
CAS RN |
117137-69-6 |
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Product Name |
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine |
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
(2E,4E)-1-pyrrolidin-1-yldodeca-2,4-dien-1-one |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h8-10,13H,2-7,11-12,14-15H2,1H3/b9-8+,13-10+ |
InChI Key |
UAIYHWLHQSKQLW-PEGOPYGQSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)N1CCCC1 |
SMILES |
CCCCCCCC=CC=CC(=O)N1CCCC1 |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)N1CCCC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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